3-Ethenyl-2-methoxy-1,1'-biphenyl
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Overview
Description
3-Ethenyl-2-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, where one of the phenyl rings is substituted with an ethenyl group (vinyl group) and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-2-methoxy-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Substitution Reaction: A methoxy group is introduced at the 2-position of the biphenyl ring through a nucleophilic substitution reaction.
Vinylation: The ethenyl group is then introduced at the 3-position using a vinylation reaction, often involving palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-2-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields ethyl-substituted biphenyl derivatives.
Substitution: Results in various functionalized biphenyl compounds depending on the substituent introduced.
Scientific Research Applications
3-Ethenyl-2-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-ethenyl-2-methoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybiphenyl: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Ethenylbiphenyl: Does not have the methoxy group, affecting its solubility and reactivity.
2-Methoxy-4’-vinylbiphenyl: Similar structure but with different substitution patterns, leading to variations in chemical and physical properties.
Uniqueness
3-Ethenyl-2-methoxy-1,1’-biphenyl is unique due to the presence of both the ethenyl and methoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis, research, and industry.
Properties
CAS No. |
640771-56-8 |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-ethenyl-2-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C15H14O/c1-3-12-10-7-11-14(15(12)16-2)13-8-5-4-6-9-13/h3-11H,1H2,2H3 |
InChI Key |
WAAOZAIMINYLBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C2=CC=CC=C2)C=C |
Origin of Product |
United States |
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